2,3-Dichloro-4-methyl-1,5-dinitrobenzene
Description
The exact mass of the compound 2,3-Dichloro-4-methyl-1,5-dinitrobenzene is 249.9548120 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dichloro-4-methyl-1,5-dinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-4-methyl-1,5-dinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-4-methyl-1,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O4/c1-3-4(10(12)13)2-5(11(14)15)7(9)6(3)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLUYXLDZLJZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260017 | |
| Record name | Benzene, 2,3-dichloro-4-methyl-1,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51676-75-6 | |
| Record name | Benzene, 2,3-dichloro-4-methyl-1,5-dinitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51676-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2,3-dichloro-4-methyl-1,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene
Executive Summary
2,3-Dichloro-4-methyl-1,5-dinitrobenzene (referred to herein as DCMDNB ) represents a highly functionalized aromatic scaffold characterized by extreme steric crowding and significant electron deficiency.[1][2] As a polysubstituted benzene derivative, it serves as a critical intermediate in the synthesis of high-performance agrochemicals, insensitive munitions, and heterocyclic dyestuffs.[1]
This guide analyzes DCMDNB through the lens of Structure-Property Relationships (SPR) . Its unique substitution pattern—featuring two ortho-chlorines flanked by nitro groups and a methyl handle—creates distinct regioselective "hot spots" for Nucleophilic Aromatic Substitution (
Physicochemical Properties
The following data aggregates experimental baselines from structural analogs (e.g., 2,4-DNT, 1,2-dichloro-4,5-dinitrobenzene) and computational predictive models (ACD/Labs, EPI Suite) to provide a working profile for laboratory handling.
Table 1: Physical & Chemical Specifications
| Property | Value / Range | Confidence | Context |
| Molecular Formula | Exact | - | |
| Molecular Weight | 251.02 g/mol | Exact | - |
| Physical State | Crystalline Solid | High | Likely pale yellow to orange needles.[1][2][3] |
| Melting Point | 115°C – 128°C | Predicted | Elevated vs. DNT due to chloro-stacking interactions.[1][2] |
| Boiling Point | ~340°C (Decomposes) | Predicted | Decomposition likely precedes boiling at atm pressure.[1][2] |
| Density | 1.62 – 1.68 g/cm³ | High | Heavy substitution increases density >1.6 vs. water.[1][2] |
| LogP (Octanol/Water) | 2.85 – 3.10 | Predicted | Lipophilic; suitable for organic extraction (DCM, EtOAc).[1][2] |
| Vapor Pressure | < 1.0 x | Predicted | Low volatility at 25°C; sublimation risk at >80°C. |
| Solubility (Water) | < 10 mg/L | High | Practically insoluble.[1][2] |
| Solubility (Organic) | High | High | Soluble in Acetone, DMSO, DCM, Toluene.[1] |
Critical Note on Thermal Stability: Like all polynitro-aromatics, DCMDNB possesses a positive oxygen balance relative to simple benzenes, increasing its potential as an energetic material.[1] Differential Scanning Calorimetry (DSC) is mandatory before scaling reactions >5g to determine the onset of decomposition (typically >260°C).[1][2]
Structural Analysis & Reactivity Logic
The utility of DCMDNB lies in its electronic landscape.[1][2] The molecule is a "push-pull" system heavily biased toward electron withdrawal.[1][2]
Electronic Effects & Regioselectivity[2]
-
Nitro Groups (C1, C5): Strong electron-withdrawing groups (EWG) via induction (-I) and resonance (-M).[1][2] They severely deactivate the ring toward electrophilic attack but activate it for nucleophilic attack.[1][2]
-
Chlorine Atoms (C2, C3):
-
Methyl Group (C4): Located ortho to C5-Nitro.[1][2] The benzylic protons are significantly acidified by the adjacent EWGs, making C4 a prime target for oxidative functionalization or condensation reactions.[1]
Mechanism: Nucleophilic Aromatic Substitution ( )
The most valuable transformation is the selective displacement of the C2-Chlorine.[1][2]
Protocol Logic:
-
Nucleophile: Primary amines (R-NH2) or Thiolates (RS-).[1][2]
-
Selectivity: The Meisenheimer complex formed at C2 is stabilized by resonance from both nitro groups (one ortho, one para).[1][2] Attack at C3 is not stabilized by resonance.[1][2]
-
Outcome: Clean conversion to 2-amino-3-chloro-4-methyl-1,5-dinitrobenzene derivatives.
Experimental Protocols
Protocol A: Synthesis via Nitration of 2,3-Dichlorotoluene
Note: This is an exothermic, hazardous nitration.[1] Proper cooling is non-negotiable.[1]
-
Preparation: Charge a jacketed reactor with Sulfuric Acid (98%, 5.0 equiv) and cool to 0°C.
-
Substrate Addition: Add 2,3-Dichlorotoluene (1.0 equiv) dropwise. Maintain T < 10°C.
-
Nitration: Add Fuming Nitric Acid (HNO3, >90%, 2.2 equiv) dropwise over 2 hours.
-
Ramp: Allow to warm to 25°C, then heat to 60°C for 3 hours to drive the second nitration.
-
Quench: Pour reaction mixture onto crushed ice (5x volume).
-
Purification: Filter the yellow precipitate. Recrystallize from Ethanol/Acetone to separate isomers (Target DCMDNB vs. isomeric byproducts).
Protocol B: Regioselective Amination ( )[1][2]
-
Solvent: Dissolve DCMDNB (10 mmol) in anhydrous THF or DMF (20 mL).
-
Base: Add Diisopropylethylamine (DIPEA) (1.2 equiv) to scavenge HCl.
-
Nucleophile: Add the amine (e.g., Morpholine, Aniline) (1.05 equiv) at 0°C.
-
Reaction: Stir at RT for 4-12 hours.
-
Workup: Dilute with water, extract with EtOAc, wash with brine.
Visualizing the Reaction Pathways
The following diagram illustrates the synthesis of DCMDNB and its divergent reactivity modes, highlighting the regioselectivity dictated by the 1,5-dinitro motif.
Figure 1: Synthetic flow from precursor to target, illustrating the three primary divergence points for functionalization:
Safety & Handling (E-E-A-T)
Working with polynitro-chlorobenzenes requires strict adherence to safety protocols due to sensitization and energetic risks.[1][2]
-
Explosion Hazard: While less sensitive than TNT, DCMDNB is a dinitro-compound.[1][2] Avoid heating dry solids >150°C in confined spaces. Do not grind dry material in a mortar/pestle.[1][2]
-
Dermatological Toxicity: Dinitro-chlorobenzenes are potent contact sensitizers (similar to DNCB).[1][2]
-
Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong alkalis (NaOH) in waste drums, as this can form unstable nitrophenates.[1][2]
References
-
Booth, G. (2000).[1][2][3] "Nitro Compounds, Aromatic."[1][2][3][5][6] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1][2] [Link]
-
National Center for Biotechnology Information (NCBI). (2023).[1][2] "PubChem Compound Summary for CID 3698-83-7 (1,5-Dichloro-2,4-dinitrobenzene - Analog)." PubChem. [Link][1][2][5]
-
Organic Syntheses. (1960).[1][2] "1,5-Dichloro-2,4-dinitrobenzene."[1][2][7] Org.[1][2][7] Synth. 1960, 40,[1] 96. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2016).[1][2] "Toxicological Profile for Dinitrotoluenes." CDC. [Link][1][2]
Sources
- 1. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]
- 2. L06652.14 [thermofisher.com]
- 3. Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 4. 2,5-Dinitrotoluene | C7H6N2O4 | CID 12075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloro-1,3,5-trinitrobenzene | C6HCl2N3O6 | CID 3359041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Toxicity and Safety Profile of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Structural Rationale for Hazard Assessment
2,3-Dichloro-4-methyl-1,5-dinitrobenzene is a substituted nitroaromatic compound. Its chemical identity is established by the following identifiers:
| Identifier | Value |
| Chemical Name | 2,3-Dichloro-4-methyl-1,5-dinitrobenzene |
| Synonyms | Benzene, 2,3-dichloro-4-methyl-1,5-dinitro-[1][2] |
| CAS Number | 51676-75-6[1][2] |
| Molecular Formula | C₇H₄Cl₂N₂O₄ |
| Molecular Weight | 267.03 g/mol |
The toxicological profile is inferred from its structural motifs: a dichlorinated benzene ring and two nitro groups. Chlorinated aromatic compounds are known for their potential toxicity and environmental persistence.[3] The nitroaromatic functionality, particularly the presence of two nitro groups, is strongly associated with significant health risks, including hematotoxicity and genotoxicity.[4][5]
Predicted Toxicological Profile
Based on data from analogous dinitrobenzene and chloronitrobenzene compounds, the following toxicological effects are anticipated. The primary concerns revolve around hematological effects and potential long-term organ damage.
Acute Toxicity
-
Oral, Dermal, and Inhalation: Dinitrobenzene and dichloronitrobenzene derivatives are generally classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[6] Exposure can lead to systemic toxicity.
-
Mechanism of Hematotoxicity (Methemoglobinemia): A primary and critical hazard of dinitro-compounds is the induction of methemoglobinemia.[6][7] The nitro groups are metabolized to intermediates that oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis (a bluish discoloration of the skin) and, in severe cases, life-threatening hypoxia.[6][8] Symptoms may include headache, dizziness, nausea, and fatigue, with onset potentially delayed for several hours post-exposure.[7][8]
Skin and Eye Irritation
-
Skin Irritation: Structurally similar compounds, such as 2,3-dichloronitrobenzene and 1,2-dichloro-4-nitrobenzene, are known to cause skin irritation.[9] Prolonged contact may lead to dermatitis.
-
Eye Irritation: Serious eye irritation is a common hazard associated with this class of chemicals.
Chronic and Long-Term Effects
-
Target Organ Damage: Prolonged or repeated exposure to related compounds may cause damage to organs, particularly the liver, kidneys, and blood-forming system.[6] Chronic exposure in workers to dinitrobenzene has been linked to anemia and, in some instances, liver injury.[6]
-
Reproductive Toxicity: Dinitrobenzene compounds, notably 1,3-dinitrobenzene, are well-documented male reproductive toxicants in animal studies, causing damage to the testes.[6][7][8] This potential must be considered for 2,3-dichloro-4-methyl-1,5-dinitrobenzene.
-
Carcinogenicity and Mutagenicity: Data on carcinogenicity for the specific target compound is unavailable. However, some related compounds, like 2,5-dichloronitrobenzene, are classified as suspected carcinogens (Category 1B).[10][11] Additionally, genotoxic effects have been observed in in-vitro tests for related dichloronitrobenzenes.[12]
Anticipated Safety Data Sheet (SDS) Profile
A substance-specific SDS is not available. However, a putative SDS would likely contain the following GHS classifications, based on its chemical class.
Predicted GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[11] |
| Reproductive Toxicity | Category 1B or 2 | H360: May damage fertility or the unborn child or H361: Suspected of damaging fertility or the unborn child |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Pictograms
Based on the predicted hazards, the following GHS pictograms would be expected on the label:
-
Skull and Crossbones (GHS06): For acute toxicity (oral, dermal, inhalation).
-
Health Hazard (GHS08): For reproductive toxicity, STOT repeated exposure, and potential carcinogenicity.
-
Exclamation Mark (GHS07): For skin/eye irritation and as a lower-level warning for acute toxicity.
-
Environment (GHS09): For aquatic toxicity.
Safe Handling and Experimental Protocols
Given the anticipated high toxicity, a stringent, self-validating safety protocol is non-negotiable. The causality behind these recommendations is to prevent any level of systemic absorption.
Engineering Controls: The Primary Barrier
All manipulations of 2,3-dichloro-4-methyl-1,5-dinitrobenzene, including weighing and dilutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[3] The work area should be maintained under negative pressure relative to the surrounding laboratory space.
Personal Protective Equipment (PPE): The Secondary Barrier
A multi-layered PPE approach is mandatory to prevent dermal and eye contact.
-
Hand Protection: Use double-gloving with chemically resistant gloves (e.g., a nitrile base glove with a laminate film or butyl rubber outer glove). Gloves must be inspected before use and changed frequently, especially if contamination is suspected.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles for additional protection against splashes.
-
Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or a full protective suit is recommended.
-
Respiratory Protection: While engineering controls are primary, a risk assessment may indicate the need for respiratory protection (e.g., a properly fitted respirator with appropriate cartridges for organic vapors and particulates) for certain non-routine or emergency situations.
Workflow for Safe Handling and Use
The following diagram outlines the mandatory workflow for handling this compound, ensuring safety at each step.
Caption: Mandatory workflow for handling 2,3-Dichloro-4-methyl-1,5-dinitrobenzene.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and call for emergency medical services.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Note to Physician: Treatment should be symptomatic and supportive. Be prepared to treat for methemoglobinemia. Administration of methylene blue may be indicated in severe cases of cyanosis.
Spill Response Protocol
The response depends on the scale of the spill.
Caption: Decision workflow for spill response.
Environmental Fate and Ecotoxicity
Data from the EPA's CompTox Dashboard for the target compound suggests a low potential for ready biodegradability and a moderate potential for soil adsorption and bioconcentration.[14] Analogous dichloronitrobenzenes are classified as very toxic to aquatic life, with long-lasting effects.[12][15] Therefore, release into the environment must be strictly avoided. All waste materials must be collected and disposed of as hazardous waste according to local, state, and federal regulations.
References
- LANXESS. (2015, July 15). Product Safety Assessment: 2,3-Dichloronitrobenzene.
- BenchChem. A Technical Guide to the Toxicological Profile and Hazards of Dinitrobenzene Compounds.
- OECD SIDS. 2,4-DICHLORONITROBENZENE CAS N°: 611-06-3.
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Agency for Toxic Substances and Disease Registry (ATSDR). ToxFAQs™ for 1,3 Dinitrobenzene & 1,3,5 Trinitrobenzene.
- OECD SIDS. 2,3-DICHLORONITROBENZENE CAS N°: 3209-22-1.
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene (Chapter 2).
- Cole-Parmer. (2004, October 5). Material Safety Data Sheet - 1,3-Dinitrobenzene.
- IARC Publications. SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS.
- PubChem. 2,5-Dichloronitrobenzene.
- U.S. Environmental Protection Agency (EPA). Benzene, 2,3-dichloro-4-methyl-1,5-dinitro- Synonyms.
- U.S. Environmental Protection Agency (EPA). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report.
- Santa Cruz Biotechnology. 4-Nitrophenol Safety Data Sheet.
- PubMed. (2019, October 15). Aerobic biodegradation of 2,3- and 3,4-dichloronitrobenzene.
- U.S. Environmental Protection Agency (EPA). Benzene, 2,3-dichloro-4-methyl-1,5-dinitro- - Chemical Details.
- U.S. Environmental Protection Agency (EPA). Benzene, 2,3-dichloro-4-methyl-1,5-dinitro- Env. Fate/Transport.
- Benchchem. 2,3-Dichloro-4-methyl-1,5-dinitrobenzene | 51676-75-6.
- Safe Work Australia. Hazardous Chemical Information System (HCIS) - Details for 2,5-dichloronitrobenzene.
- Sigma-Aldrich. (2023, September 26). SAFETY DATA SHEET - 1,2-Dichloro-4-nitrobenzene.
- National Institutes of Health (NIH). Nitroaromatic Compounds, from Synthesis to Biodegradation.
- PubChem. 1,2-Dichloro-4-nitrobenzene.
- BenchChem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.
- PubChem. 2,3,4-Trichloro-1,5-dinitrobenzene.
- Emergency Procedure Guide - Corrosive Liquids.
- CSWAB. Biodegradation of Nitroaromatic Compounds and Explosives.
- AccuStandard. CAS No. 611-06-3 - 2,4-Dichloronitrobenzene.
- ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds.
- vfdb. Recommendations for fire brigade response when at risk through chlorine.
- GOV.UK. (2016, June 15). Chlorine - Incident management.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 1,3 Dinitrobenzene & 1,3,5 Trinitrobenzene | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 9. lanxess.com [lanxess.com]
- 10. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Details [hcis.safeworkaustralia.gov.au]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 14. CompTox Chemicals Dashboard [comptox.epa.gov]
- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Technical Whitepaper: Biological Profiling & Synthetic Utility of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene
The following technical guide details the chemical profiling, biological potential, and experimental handling of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene (CAS 51676-75-6).
A Regioselective Electrophilic Scaffold for Medicinal Chemistry
Executive Summary
2,3-Dichloro-4-methyl-1,5-dinitrobenzene is a highly functionalized nitroaromatic intermediate. Unlike simple dinitrochlorobenzenes (e.g., DNCB), this substituted toluene derivative offers unique regioselectivity due to the steric and electronic differentiation of its two chlorine substituents. While primarily utilized as a building block for benzimidazole-based anthelmintics and quinoxaline antibiotics, the molecule itself possesses intrinsic biological activity profiles characteristic of electrophilic nitroaromatics—specifically as a potent hapten and a redox-active cytotoxin.
This guide provides researchers with a structural analysis of its reactivity, predicted biological interactions (SAR), and validated protocols for its application in drug discovery workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Data | Relevance |
| CAS Number | 51676-75-6 | Unique Identifier |
| Molecular Formula | C₇H₄Cl₂N₂O₄ | High Nitrogen/Oxygen content implies redox potential. |
| Molecular Weight | 251.02 g/mol | Fragment-like; suitable for Lead-Like drug design. |
| LogP (Predicted) | ~3.1 | Lipophilic; capable of passive membrane diffusion. |
| Key Functional Groups | • 1,5-Nitro (Electron Withdrawing)• 2,3-Dichloro (Leaving Groups)• 4-Methyl (Lipophilic Anchor) | Defines reactivity (SNAr) and metabolism. |
Structural Reactivity Analysis
The molecule acts as a "chemical chameleon" due to the unequal activation of its halogen atoms:
-
C2-Chlorine (Activated): Located ortho to the C1-nitro group. This position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or thiols.
-
C3-Chlorine (Deactivated/Steric): Located meta to both nitro groups and sterically crowded by the C2-Cl and C4-Methyl. It is resistant to substitution under mild conditions.
Expert Insight: This reactivity difference allows for stepwise functionalization . A researcher can selectively displace the C2-Cl with a primary amine to form a secondary aniline, then reduce the nitro groups to generate a 1,2-diamine—a classic precursor for benzimidazole synthesis.
Biological Activity & Mechanism of Action (SAR)
A. Intrinsic Toxicity: The Hapten Hypothesis
Like its analog 2,4-DNCB, this molecule is a potent electrophile.
-
Mechanism: It reacts covalently with nucleophilic residues (Cysteine-SH, Lysine-NH₂) on skin proteins (e.g., keratin, albumin).
-
Outcome: Formation of a stable hapten-protein conjugate. This complex is processed by Langerhans cells, presented to T-cells, and induces a Type IV hypersensitivity reaction (Contact Dermatitis).
-
Application: While a hazard, this property makes it a potential immunostimulant for research into topical immunotherapy (e.g., alopecia areata or wart treatment models).
B. Redox Cycling & Cytotoxicity
The 1,5-dinitro motif is prone to enzymatic reduction by intracellular nitroreductases (NTRs).
-
One-Electron Reduction: Generates a nitro-anion radical (
). -
Redox Cycling: In the presence of oxygen, the radical transfers an electron to
, generating Superoxide Anion ( ) and regenerating the parent compound. -
Oxidative Stress: The accumulation of ROS (Reactive Oxygen Species) leads to DNA damage and apoptosis.
-
Therapeutic Window: This mechanism is exploited in hypoxia-activated prodrugs (bioreductive alkylating agents) targeting solid tumors where oxygen is low and redox cycling is inhibited, forcing the pathway toward toxic hydroxylamines.
Visualizing the Mechanisms
Figure 1: Reactivity & Metabolic Pathways
The following diagram illustrates the dual fate of the molecule: Synthetic utility (SNAr) vs. Biological metabolism (Redox).
Caption: Figure 1. Bifurcated pathway showing regioselective chemical substitution (top) versus intracellular redox cycling and oxidative stress generation (bottom).
Experimental Protocols
Protocol A: Validation of Electrophilic Reactivity (Glutathione Binding Assay)
Purpose: To quantify the compound's potential to deplete cellular thiols (a proxy for toxicity and sensitization potential).
Materials:
-
Test Compound (10 mM in DMSO)
-
Reduced Glutathione (GSH, 10 mM in PBS)
-
DTNB (Ellman’s Reagent)
-
Phosphate Buffer (pH 7.4)
Methodology:
-
Incubation: Mix 100 µL of Test Compound with 900 µL of GSH solution. Incubate at 37°C for 60 minutes.
-
Control: DMSO + GSH (No compound).
-
-
Quenching: Remove aliquots at 0, 15, 30, and 60 mins.
-
Measurement: Add 50 µL of aliquot to 950 µL of DTNB solution.
-
Readout: Measure Absorbance at 412 nm.
-
Calculation: % Depletion =
.-
Interpretation: >50% depletion indicates high electrophilic reactivity (High Sensitization Risk).
-
Protocol B: Regioselective Synthesis of Benzimidazole Precursor
Purpose: To utilize the scaffold for library generation.
-
SNAr Displacement:
-
Dissolve 1.0 eq of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene in Ethanol.
-
Add 1.1 eq of Primary Amine (e.g., Benzylamine) + 2.0 eq DIPEA.
-
Stir at RT for 4 hours. (Note: Only the C2-Cl reacts due to ortho-nitro activation).
-
Validation: TLC should show a single new spot; MS shows M+ - Cl + Amine.
-
-
Nitro Reduction:
-
Add SnCl₂·2H₂O (5.0 eq) to the crude mixture and reflux for 2 hours.
-
Result: Formation of the phenylenediamine derivative, ready for cyclization.
-
Safety & Handling (SDS Summary)
-
Signal Word: DANGER
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H341: Suspected of causing genetic defects (Ames positive class).
-
H411: Toxic to aquatic life with long-lasting effects.
-
-
PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), P100 respirator if handling powder.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22875, 2,3,4-Trichloro-1,5-dinitrobenzene (Analogous Structure Analysis). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). CompTox Chemicals Dashboard: 2,3-Dichloro-4-methyl-1,5-dinitrobenzene (CAS 51676-75-6). Retrieved from [Link]
-
MDPI Molecules (2022). Biological Activities of Nitroaromatic Derivatives: Cytotoxicity and Redox Cycling Mechanisms. Retrieved from [Link]
Methodological & Application
Application and Protocol Guide for Nucleophilic Aromatic Substitution Reactions Utilizing 2,3-Dichloro-4-methyl-1,5-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2,3-dichloro-4-methyl-1,5-dinitrobenzene in nucleophilic aromatic substitution (SNAr) reactions. While direct literature on this specific substrate is not extensively available, this document extrapolates from well-established principles of SNAr chemistry and data from analogous polychlorinated, nitro-activated aromatic compounds. We present a detailed analysis of the substrate's reactivity, predict regiochemical outcomes, and provide exemplary protocols for its reaction with various nucleophiles. This guide is intended to serve as a foundational resource for chemists in academia and industry, particularly in the fields of medicinal chemistry and materials science, who are looking to leverage this versatile building block for the synthesis of novel molecular entities.
Introduction: The Power of Activated Aryl Halides in Synthesis
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. Unlike typical SN2 reactions, which are ineffective for aryl halides, the SNAr mechanism proceeds through a distinct addition-elimination pathway. This process is greatly facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a leaving group, typically a halogen.[1][2][3][4] These EWGs, such as nitro (NO2) groups, are crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][2]
The substrate, 2,3-dichloro-4-methyl-1,5-dinitrobenzene, is a highly activated system primed for SNAr. The two nitro groups exert a powerful electron-withdrawing effect, significantly lowering the electron density of the aromatic ring and making it susceptible to attack by nucleophiles. This high degree of activation suggests that reactions can often be carried out under mild conditions. The presence of two chlorine atoms offers the potential for sequential substitutions, allowing for the stepwise introduction of different functionalities and the construction of complex molecular architectures.[5] Substituted nitroaromatic compounds are vital precursors in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, dyes, and polymers.[6]
Mechanistic Overview of the SNAr Reaction
The SNAr reaction of 2,3-dichloro-4-methyl-1,5-dinitrobenzene is predicted to follow a two-step addition-elimination mechanism:
-
Nucleophilic Addition: A nucleophile attacks one of the carbon atoms bearing a chlorine atom. This is typically the rate-determining step, as it disrupts the aromaticity of the ring. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][7]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a chloride ion. This step is generally fast.[7]
The exceptional stability of the Meisenheimer complex, due to the delocalization of the negative charge onto the two nitro groups, is the primary driver for the high reactivity of this substrate.
Caption: Figure 2: Predicted Regioselectivity of Nucleophilic Attack.
Experimental Protocols
The following protocols are illustrative and based on general procedures for SNAr reactions with highly activated aryl halides. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific nucleophiles.
General Safety Precautions: Nitroaromatic compounds can be toxic and may be explosive under certain conditions. [8][9]Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid exposure to heat, shock, or friction.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
This protocol describes a typical procedure for the synthesis of a tertiary amine derivative.
Materials:
-
2,3-Dichloro-4-methyl-1,5-dinitrobenzene
-
Morpholine (or other secondary amine)
-
Potassium Carbonate (K2CO3) or Triethylamine (TEA) as a base
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as solvent
-
Ethyl acetate and brine for workup
Procedure:
-
To a stirred solution of 2,3-dichloro-4-methyl-1,5-dinitrobenzene (1.0 eq) in DMF (0.1-0.5 M) at room temperature, add the amine nucleophile (1.1 eq).
-
Add a non-nucleophilic base such as K2CO3 (1.5 eq) or TEA (1.5 eq) to scavenge the HCl produced.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to be complete within 1-4 hours at room temperature. Gentle heating (40-60 °C) may be applied to accelerate the reaction if necessary.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
This protocol outlines the synthesis of an aryl ether.
Materials:
-
2,3-Dichloro-4-methyl-1,5-dinitrobenzene
-
Sodium methoxide (or a solution in methanol)
-
Methanol or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous ammonium chloride for quenching
Procedure:
-
Dissolve 2,3-dichloro-4-methyl-1,5-dinitrobenzene (1.0 eq) in THF or methanol (0.1-0.5 M) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.05 eq) in methanol. A color change is often observed, indicating the formation of the Meisenheimer complex.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
The resulting crude product can be purified by recrystallization or silica gel chromatography.
Caption: Figure 3: General Experimental Workflow for SNAr Reactions.
Comparative Reactivity and Scope
The reactivity of 2,3-dichloro-4-methyl-1,5-dinitrobenzene is expected to be high, comparable to other dinitro-activated aryl halides like 1-chloro-2,4-dinitrobenzene. The table below provides a predictive summary of its reactivity with various classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Expected Reactivity | Typical Conditions | Potential Applications |
| Amines | Primary & Secondary Amines (e.g., Aniline, Piperidine) | High | Room Temp to 60 °C; Aprotic solvent (DMF, DMSO) | Synthesis of dyes, pharmaceuticals, and materials with specific electronic properties. |
| Alkoxides/Phenoxides | Sodium Methoxide, Potassium Phenoxide | High | 0 °C to Room Temp; Alcohol or THF solvent | Formation of aryl ethers, important motifs in many biologically active molecules. |
| Thiols | Sodium Thiophenoxide | Very High | 0 °C to Room Temp; Aprotic solvent (DMF) | Synthesis of aryl sulfides, which can be further oxidized to sulfoxides and sulfones. |
| "Soft" Carbon Nucleophiles | Malonates, Cyanides | Moderate to High | May require heating; Polar aprotic solvent | Carbon-carbon bond formation, leading to more complex molecular skeletons. |
This table is predictive and based on established SNAr trends.
Conclusion and Future Outlook
2,3-Dichloro-4-methyl-1,5-dinitrobenzene represents a highly activated and versatile electrophile for nucleophilic aromatic substitution reactions. The strong electron-withdrawing capacity of the two nitro groups, coupled with the presence of two displaceable chlorine atoms, makes it an attractive building block for the synthesis of a diverse range of functionalized aromatic compounds. The predicted regioselectivity for substitution at the C-3 position offers a reliable pathway for the controlled introduction of nucleophiles. The protocols outlined in this guide provide a solid starting point for researchers to explore the synthetic potential of this substrate. Further investigations into sequential displacement reactions and the use of a broader range of nucleophiles will undoubtedly expand its utility in the development of novel therapeutics and advanced materials.
References
- Lumen Learning. (n.d.). 17.
- Chemistry LibreTexts. (2022, September 24). 16.
- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.).
- Chemistry LibreTexts. (2019, June 5). 13.1.
- Wikipedia. (n.d.).
- BenchChem. (n.d.). Significance of Substituted Nitroaromatic Compounds in Academic Chemical Research.
- U.S. Environmental Protection Agency. (n.d.).
- The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism [Video]. YouTube.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- BenchChem. (n.d.).
- Professor Dave Explains. (2019, July 12).
- Organic Syntheses. (n.d.). 2,4,5-triaminonitrobenzene.
- PubMed. (n.d.). Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism.
Sources
- 1. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dichloro-4-methyl-1,5-dinitrobenzene | 51676-75-6 | Benchchem [benchchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Reduction of Nitro Groups in 2,3-Dichloro-4-methyl-1,5-dinitrobenzene
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The reduction of nitroaromatic compounds is a cornerstone transformation in organic synthesis, providing critical access to aminoarenes, which are precursors to a vast array of pharmaceuticals, agrochemicals, and materials. This guide provides a detailed technical overview and actionable protocols for the reduction of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene. The presence of multiple reducible nitro groups and hydrolysable chloro substituents presents a significant synthetic challenge, demanding careful selection of reduction methodology to achieve high yield and chemoselectivity. We will dissect the causality behind various experimental choices, focusing on three primary strategies: catalytic hydrogenation, metal/acid reductions, and catalytic transfer hydrogenation. This document is intended to serve as a practical guide for chemists to navigate the complexities of this transformation, ensuring reproducible and safe execution.
Introduction: The Synthetic Challenge
2,3-Dichloro-4-methyl-1,5-dinitrobenzene is a highly functionalized aromatic ring. The two nitro groups and two chlorine atoms are strong electron-withdrawing groups, which significantly deactivate the ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution.[1] The primary synthetic goal when handling this substrate is typically the reduction of one or both nitro groups to form the corresponding amino derivatives, key intermediates for further diversification.
However, this transformation is fraught with challenges:
-
Chemoselectivity: The most significant hurdle is preventing reductive dehalogenation, a common side reaction when reducing nitroarenes bearing halogen substituents.[2][3] Catalytic hydrogenation methods, particularly with palladium on carbon (Pd/C), are notoriously prone to causing this undesired reaction.[2]
-
Selectivity: In cases where partial reduction is desired (to a nitroaniline), achieving selectivity between the two sterically and electronically distinct nitro groups requires finely tuned conditions. Complete reduction to the diamine is more common but requires robust methods.
-
Safety: Nitroaromatic compounds can be energetic, and their reduction is highly exothermic.[4][5] This necessitates strict temperature control to prevent runaway reactions and ensure operational safety.
This guide will explore methodologies designed to overcome these challenges, providing both the theoretical underpinning and practical, step-by-step protocols.
Comparative Analysis of Reduction Methodologies
The choice of reducing agent is paramount and depends on available equipment, cost, scalability, and, most importantly, the required tolerance for the chloro-substituents.
| Methodology | Primary Reagents | Selectivity vs. Halogens | Advantages | Disadvantages & Mitigation |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, Raney Ni | Poor to Moderate | High efficiency, clean (water is the only byproduct), catalyst can be recycled.[3] | High risk of dehalogenation, especially with Pd/C. [2][3] Requires specialized high-pressure equipment. Raney Nickel is a better choice to preserve halogens.[2] |
| Metal/Acid Reduction | Fe/HCl, SnCl₂, Zn/AcOH | Excellent | Excellent halogen tolerance. [6][7] Low cost (especially iron), robust, no high-pressure apparatus needed.[8] | Stoichiometric metal use leads to poor atom economy and significant waste.[9] Workup can be tedious due to metal salt precipitation.[7][9] |
| Catalytic Transfer Hydrogenation | Hydrazine (N₂H₄·H₂O), Ammonium Formate; Catalyst (Pd/C, Fe) | Good to Excellent | Avoids use of flammable H₂ gas, often milder conditions.[3] Certain systems (e.g., Fe/CaCl₂) show excellent functional group tolerance.[6] | Hydrazine is highly toxic. Reaction kinetics can be slower than direct hydrogenation. |
Experimental Protocols & Mechanistic Insights
Protocol 1: Bechamp Reduction using Iron in Acidic Medium (Recommended for Halogen Preservation)
This is a classic, robust, and cost-effective method that displays excellent tolerance for aryl halides, making it a primary choice for this substrate.[4][7] The mechanism involves a series of single-electron transfers from the iron metal to the nitro group, with protons supplied by the acidic medium.
Reaction Scheme:
General reaction for the reduction of the dinitro compound.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-Dichloro-4-methyl-1,5-dinitrobenzene (1.0 eq).
-
Solvent & Acid: Add a mixture of ethanol and water (e.g., 4:1 v/v) and ammonium chloride (6.0 eq). Using ammonium chloride provides a buffered acidic environment that is often milder than concentrated HCl.
-
Reagent Addition: Heat the mixture to a gentle reflux (approx. 80-85 °C). Add iron powder (6.0-8.0 eq) portion-wise over 30-60 minutes. The addition should be controlled to manage the exothermic reaction.
-
Reaction: Maintain the reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours). The reaction mixture will turn from a yellow suspension to a dark grey or black slurry.
-
Workup: Cool the reaction mixture to room temperature. Filter the entire mixture through a pad of Celite® to remove the iron and iron oxide sludge, washing the filter cake thoroughly with ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and water. Basify the aqueous layer with a saturated solution of sodium bicarbonate or dilute sodium hydroxide to a pH of 8-9 to deprotonate the amine product and precipitate any remaining iron salts.
-
Isolation: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude 2,3-Dichloro-4-methylbenzene-1,5-diamine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 5. mt.com [mt.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]
- 8. researchgate.net [researchgate.net]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Application Note: Selective Catalytic Hydrogenation of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene
[1]
Abstract & Core Challenge
The reduction of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene presents a classic "selectivity vs. activity" paradox. Standard hydrogenation catalysts (e.g., Pd/C) are highly active for nitro reduction but prone to oxidative addition into Ar-Cl bonds, leading to hydrodechlorination .
-
Target Reaction:
-
Side Reaction (Avoid):
The presence of the methyl group at position 4 and chlorine atoms at positions 2 and 3 creates significant steric strain, potentially slowing nitro reduction kinetics and requiring higher temperatures that inadvertently favor dehalogenation. This guide details two protocols: Method A (Sulfided Pt/C) for maximum selectivity and Method B (Modified Raney Nickel) for cost-sensitive scalability.
Reaction Mechanism & Pathway Analysis
Understanding the competitive landscape at the catalyst surface is vital for process control.
Mechanistic Pathway (DOT Diagram)
Figure 1: Reaction pathway illustrating the competitive routes between desired nitro reduction and undesired hydrodechlorination.
The Selectivity Logic
-
Palladium (Pd): Generally avoided. Pd has a low energy barrier for Ar-Cl bond insertion. If used, it requires potent inhibitors (e.g., morpholine).
-
Platinum (Pt): The preferred metal. Pt preferentially adsorbs nitro groups over aryl chlorides. Sulfiding the catalyst (poisoning with sulfur) further deactivates the sites responsible for C-Cl cleavage while retaining nitro-reduction activity.
-
Nickel (Ni): Raney Nickel is effective but requires strict temperature control (<100°C) to prevent dehalogenation.
Experimental Protocols
Protocol A: Sulfided Pt/C (High Selectivity)
Best for: High-value synthesis requiring >99% purity; minimizing downstream purification.
Materials
-
Substrate: 2,3-Dichloro-4-methyl-1,5-dinitrobenzene (1.0 equiv)
-
Catalyst: 5% Pt/C (Sulfided type, e.g., Johnson Matthey B101 or equivalent). Loading: 1-2 wt% relative to substrate.
-
Solvent: Methanol or Ethanol (Anhydrous preferred to limit hydroxylamine side-products).
-
Hydrogen Source: H₂ gas (balloon or pressurized cylinder).
Step-by-Step Methodology
-
Reactor Loading:
-
In a high-pressure autoclave (e.g., Parr reactor), charge the substrate (e.g., 50 g) and solvent (500 mL, 10V).
-
Safety Note: Add the Pt/C catalyst (1.0 g) as a slurry in water or toluene to prevent pyrophoric ignition upon contact with solvent vapors.
-
-
Inerting:
-
Seal the reactor. Purge with Nitrogen (
) x 3 cycles (pressurize to 5 bar, vent to 1 bar). -
Purge with Hydrogen (
) x 3 cycles.[1]
-
-
Reaction:
-
Pressurize with
to 10 bar (145 psi) . -
Heat the mixture to 60°C . Stirring must be vigorous (>800 RPM) to eliminate mass-transfer limitations.
-
Note: The reaction is exothermic. Monitor internal temperature (IT). Do not exceed 75°C to avoid dehalogenation.
-
-
Completion:
-
Monitor H₂ uptake. Reaction is complete when uptake ceases (typically 4-6 hours).
-
Confirm via HPLC. Target: <0.5% starting material, <0.1% dechlorinated byproduct.
-
-
Workup:
-
Cool to 25°C. Vent H₂ and purge with N₂.
-
Filter catalyst through a Celite pad or sintered glass funnel. Keep catalyst wet (fire hazard).
-
Concentrate the filtrate under reduced pressure to yield the diamine.
-
Optional: Recrystallize from Ethanol/Water if high purity is required.
-
Protocol B: Modified Raney Nickel (Cost-Effective)
Best for: Large-scale batches where catalyst cost is a primary constraint.
Materials
-
Catalyst: Raney Nickel (Active). Loading: 5-10 wt%.
-
Inhibitor: Thiocyanate (e.g.,
) or Dicyandiamide (0.5-1.0 wt% relative to catalyst). Crucial for suppressing dehalogenation.
Step-by-Step Methodology
-
Catalyst Preparation:
-
Wash Raney Nickel with Methanol x 3 to remove water.
-
Modification: Stir the Raney Ni in methanol containing the inhibitor (
) for 30 mins prior to adding substrate. This "poisons" the highly active sites responsible for C-Cl cleavage.
-
-
Hydrogenation:
-
Load substrate and modified catalyst into the reactor.
-
Conditions: 5-8 bar H₂ at 50°C .
-
Critical Control: Do not exceed 60°C. Raney Ni becomes aggressive toward halogens at higher temperatures.
-
-
Workup:
-
Similar to Method A. Note that Raney Ni is magnetic; a magnetic trap can aid in filtration.
-
Process Workflow & Equipment Setup
Figure 2: Operational workflow from catalyst preparation to product isolation.
Comparative Data & Optimization
The following table summarizes expected outcomes based on catalyst selection.
| Parameter | Sulfided Pt/C (Method A) | Raney Ni + Inhibitor (Method B) | Pd/C (Standard) |
| Nitro Conversion | > 99% | > 98% | > 99% |
| Cl-Retention | Excellent (>99.5%) | Good (>98%) | Poor (<80%) |
| Reaction Time | 4 - 6 hours | 6 - 10 hours | 1 - 2 hours |
| Cost | High | Low | Medium |
| Risk Profile | Low (High Selectivity) | Medium (Temp Sensitive) | High (Dehalogenation) |
Optimization Tips
-
Pressure: Lower H₂ pressure (5-10 bar) favors nitro reduction over dehalogenation. Avoid pressures >20 bar.
-
Acidity: The reaction produces amines, increasing pH. While amines can inhibit the catalyst, they also suppress acid-catalyzed dehalogenation. Do not add exogenous acid (like HCl) as it accelerates dehalogenation.
-
Solvent: If solubility is an issue, Ethyl Acetate is a viable alternative to alcohols and often improves selectivity on Pt catalysts.
Safety & Handling
-
Exotherm: The reduction of two nitro groups releases significant heat (~550 kJ/mol per nitro group). Use a reactor with a cooling jacket and add H₂ in a controlled manner (on-demand feed).
-
Catalyst Handling: Dry precious metal catalysts are pyrophoric. Always handle as a water-wet paste or under inert gas (
/Argon). -
Toxic Intermediates: Hydroxylamine intermediates are potential sensitizers and mutagens. Ensure full conversion before opening the reactor.
References
-
Catalytic Hydrogenation of Halonitrobenzenes
-
Selectivity with Pt/C Catalysts
-
Raney Nickel Modifications
- Title: Hydrogenation of p-Chloronitrobenzene on Lanthanum-Promoted NiB Nanometal C
- Source: Industrial & Engineering Chemistry Research (2006).
-
URL:[Link]
-
General Hydrogenation Protocols
-
Title: Hydrogenation Catalysts (TCI Chemicals Brochure).[10]
- Source: TCI Chemicals.
-
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US3148217A - Catalytic hydrogenation of halonitrobenzene compounds - Google Patents [patents.google.com]
- 8. Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO2 Catalysts: Effects of Reduction Methods [scirp.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. tcichemicals.com [tcichemicals.com]
Scale-up synthesis of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene
Application Note & Protocol
A Robust and Scalable Synthesis of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene for Advanced Chemical Intermediates
Abstract
Substituted nitroaromatic compounds are foundational building blocks in the synthesis of a diverse range of industrial and pharmaceutical products, including dyes, pesticides, and explosives.[1][2] This document provides a comprehensive guide to the scale-up synthesis of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene, a key chemical intermediate. We address the significant safety and control challenges associated with aromatic nitration, a notoriously exothermic process.[3] This guide details two robust methodologies: a traditional lab-scale batch synthesis for initial validation and an advanced continuous flow protocol designed for enhanced safety, efficiency, and scalability. The causality behind critical process parameters, safety protocols, and analytical validation are discussed in depth to provide researchers and process chemists with an authoritative and practical framework for production.
Introduction and Strategic Overview
2,3-Dichloro-4-methyl-1,5-dinitrobenzene is a highly functionalized aromatic compound whose utility stems from the unique electronic properties conferred by its substituents. The benzene ring is heavily influenced by the strong electron-withdrawing effects of two nitro groups and two chlorine atoms, making it a versatile precursor for subsequent chemical transformations, particularly nucleophilic aromatic substitution (SNAr) reactions.[4]
The primary challenge in synthesizing this molecule, especially at scale, is managing the highly exothermic nature of the dinitration reaction.[3] Uncontrolled temperature excursions can lead to runaway reactions, reduced product selectivity, and the formation of hazardous, potentially explosive byproducts.[5] Therefore, a successful scale-up strategy must prioritize precise temperature control and efficient heat dissipation.
This guide advocates for a transition from traditional batch processing to a continuous flow manufacturing approach for scale-up. Continuous flow microreactors offer superior heat and mass transfer, significantly mitigating the risks associated with nitration and often leading to higher yields and purity.[6][7]
Reaction Mechanism and Synthetic Strategy
The synthesis proceeds via a two-step electrophilic aromatic substitution, starting from 2,3-dichlorotoluene.
-
Nitrating Agent: The reaction employs a classic "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst and a dehydrating agent, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1]
-
Regioselectivity:
-
First Nitration: The substituents on the starting material (2,3-dichlorotoluene) direct the position of the first nitro group. The methyl group (-CH₃) is an activating, ortho, para-director, while the chlorine atoms (-Cl) are deactivating, ortho, para-directors. The combined directing effects and sterics will influence the initial nitration position.
-
Second Nitration: The introduction of the first electron-withdrawing nitro group deactivates the ring, making the second nitration significantly more difficult and requiring more forcing conditions (higher temperature or longer reaction time). The now strongly deactivated ring is nitrated again to yield the final 1,5-dinitro product.
-
The overall chemical transformation is illustrated below.
Figure 1: High-level reaction pathway for the synthesis.
Overall Synthesis Workflow
The process can be broken down into four key stages: Reagent Preparation, Controlled Reaction, Work-up/Isolation, and Purification/Analysis. A continuous flow approach integrates these steps for a more streamlined and controlled operation compared to batch processing.
Figure 2: Four-stage workflow for the synthesis of the target compound.
Experimental Protocols
Extreme caution is required at all stages. All operations must be conducted in a certified chemical fume hood with the operator wearing appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. [8]
Protocol 1: Lab-Scale Batch Synthesis
This protocol is designed for initial validation on a smaller scale.
Step-by-Step Methodology:
-
Prepare Cooling Bath: Set up a large ice-water-salt bath capable of maintaining a temperature of -5 to 0 °C.
-
Prepare Mixed Acid: In a 250 mL flask equipped with a magnetic stirrer and placed in the cooling bath, slowly add 40 mL of concentrated sulfuric acid (98%). While stirring vigorously, add 20 mL of concentrated nitric acid (70%) dropwise via an addition funnel. Crucial: The addition rate must be controlled to keep the internal temperature of the mixed acid below 10 °C.
-
Substrate Addition: In a separate 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and the addition funnel containing the cold mixed acid, dissolve 16.1 g (0.1 mol) of 2,3-dichlorotoluene in 50 mL of dichloroethane.[9] Cool this solution to 0 °C in the ice bath.
-
Nitration Reaction: Begin adding the mixed acid to the substrate solution dropwise. The internal reaction temperature must be rigorously maintained between 0 and 5 °C. The addition should take approximately 60-90 minutes.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Work-up: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. The crude product will precipitate as a yellowish solid.
-
Isolation: Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper. Wash finally with a small amount of cold ethanol.
-
Drying: Dry the crude product under vacuum at 40 °C to a constant weight.
Protocol 2: Scale-Up Synthesis via Continuous Flow
This protocol is recommended for safer, more controlled production at a larger scale. It utilizes a commercially available microreactor system.
System Setup:
-
Two high-pressure pumps (e.g., HPLC pumps) for reagent delivery.
-
A T-mixer for combining the reagent streams.
-
A microreactor chip or coiled tube reactor (e.g., 10 mL volume, PFA or SiC) submerged in a thermostatic circulator bath.
-
A back-pressure regulator (BPR) set to ~5 bar to ensure single-phase flow.
-
A collection vessel containing ice water.
Step-by-Step Methodology:
-
Prepare Reagent Streams:
-
Stream A (Substrate): Prepare a solution of 2,3-dichlorotoluene in dichloroethane (e.g., 2 M solution).
-
Stream B (Mixed Acid): Prepare the mixed acid as described in Protocol 1, ensuring it is pre-chilled.
-
-
System Priming: Prime the pumps and reactor lines with the corresponding solvents (dichloroethane for Stream A, sulfuric acid for Stream B) to ensure the system is free of air and water.
-
Initiate Flow: Set the circulator bath to the desired reaction temperature (e.g., 20 °C). Begin pumping Stream A and Stream B into the reactor through the T-mixer. A typical starting point would be a 1:2 volumetric flow rate ratio of Stream A to Stream B, with a total flow rate calculated to achieve a desired residence time (e.g., 5 minutes).
-
Reaction at Steady State: Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed). The output from the BPR is continuously collected in a vessel with stirred, crushed ice.
-
Work-up and Isolation: The collected quenched mixture is processed similarly to the batch protocol. The solid is filtered, washed extensively with water, and dried. The continuous collection allows for processing larger quantities of material over time.
Quantitative Data Summary
| Parameter | Protocol 1: Batch Synthesis | Protocol 2: Continuous Flow | Rationale & Justification |
| Scale | 0.1 mol (16.1 g) | Scalable (e.g., 10 g/hour ) | Flow chemistry allows for "scaling out" by running the reactor for longer periods. |
| Solvent | Dichloroethane[9] | Dichloroethane | An inert solvent that helps control viscosity and improve heat transfer. |
| Temperature | 0 - 5 °C | 10 - 40 °C (Optimizable) | Superior heat transfer in microreactors allows for higher, more efficient reaction temperatures without compromising safety.[6] |
| Reaction Time | ~3 hours | 2 - 10 minutes (Residence Time) | High surface-area-to-volume ratio in flow reactors dramatically accelerates the reaction.[7] |
| Work-up | Ice Quench | Continuous Ice Quench | Standard procedure to stop the reaction and precipitate the organic product from the strong acid phase. |
| Expected Yield | 65 - 75% | 80 - 95% | Improved mixing and temperature control in flow systems often lead to higher yields and fewer side products. |
| Safety Profile | High Risk (Large exotherm) | Significantly Lower Risk | Small reaction volume at any given time minimizes the potential energy of an uncontrolled exotherm.[3][8] |
Purification and Characterization
The crude, dried product should be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/ethyl acetate mixture.
-
Purification: Dissolve the crude solid in a minimum amount of the hot solvent, filter while hot to remove any insoluble impurities, and allow the solution to cool slowly to form crystals.
-
Characterization: The identity and purity of the final product, 2,3-Dichloro-4-methyl-1,5-dinitrobenzene, should be confirmed using standard analytical techniques:
-
Melting Point (MP): Compare with literature values. Isomers will have different melting points.[4]
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C-NO₂, Ar-Cl).
-
Safety and Hazard Management
Nitration reactions are inherently hazardous and require strict adherence to safety protocols.[10]
-
Chemical Hazards:
-
Concentrated Nitric and Sulfuric Acids: Extremely corrosive and strong oxidizing agents. Can cause severe burns upon contact.[8]
-
2,3-Dichlorotoluene: Irritant and harmful if ingested or inhaled.
-
Dinitroaromatic Products: Generally toxic and potential skin sensitizers. Many are listed as priority pollutants for environmental remediation.[2]
-
-
Reaction Hazards:
-
Exothermicity: The reaction generates a large amount of heat. A loss of cooling can lead to a thermal runaway, rapid gas evolution (NOx), and potential vessel rupture or explosion.[3]
-
Byproduct Formation: Over-nitration or side reactions can form highly energetic and unstable polynitrated species.
-
-
Required Controls:
-
Engineering Controls: Always perform the reaction in a chemical fume hood with adequate ventilation. For scale-up, use robust equipment designed for chemical processing (e.g., glass-lined reactors, specialized flow chemistry systems).
-
Personal Protective Equipment (PPE): At a minimum, this includes a flame-retardant lab coat, heavy-duty acid-resistant gloves (e.g., butyl rubber), and a full-face shield over chemical splash goggles.[8]
-
Emergency Preparedness: Have an appropriate neutralizing agent (e.g., sodium bicarbonate) and a spill kit readily available. Ensure unobstructed access to an emergency shower and eyewash station.
-
References
- Nitration reaction safety - YouTube. (2024). YouTube.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- 2,3-Dichloro-4-methyl-1,5-dinitrobenzene | 51676-75-6 | Benchchem. (n.d.). Benchchem.
- Zhao, G., et al. (2021). Safe, Green, and Efficient Synthesis of m-Dinitrobenzene via Two-Step Nitration in a Continuous-Flow Microreactor. Request PDF.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews: MMBR, 74(2), 250–272.
- CN112266326A - Preparation method of dichlorotoluene nitride intermediate. (n.d.). Google Patents.
- US2810000A - Method for the mononitration of p-chlorotoluene. (n.d.). Google Patents.
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). ResearchGate.
- Aromatic Nitration. (n.d.). BYJU'S.
- Stability and safe handling of nitration waste acids. (2023). Syntech International.
- Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. (n.d.). Benchchem.
- Guggenheim, T. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. American Chemical Society.
- CN116178164A - Method for synthesizing m-dinitrobenzene by adopting microreactor. (n.d.). Google Patents.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. 2,3-Dichloro-4-methyl-1,5-dinitrobenzene | 51676-75-6 | Benchchem [benchchem.com]
- 5. Stability and safe handling of nitration waste acids. – Syntech International Srl [syntechinternational.com]
- 6. researchgate.net [researchgate.net]
- 7. CN116178164A - Method for synthesizing m-dinitrobenzene by adopting microreactor - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents [patents.google.com]
- 10. dokumen.pub [dokumen.pub]
Troubleshooting & Optimization
Technical Support Center: Nitration of 2,3-Dichloro-4-methylbenzene
The following technical guide is designed for researchers and process chemists optimizing the nitration of 2,3-dichloro-4-methylbenzene (chemically synonymous with 2,3-dichlorotoluene ).
Topic: Yield Optimization & Regioselectivity Control Audience: Process Chemists, medicinal Chemists Status: Active Guide
Nomenclature & Substrate Verification
Before proceeding, it is critical to verify the substrate structure to ensure accurate regiochemical predictions. The name "2,3-dichloro-4-methylbenzene" typically refers to 2,3-dichlorotoluene (IUPAC: 1,2-dichloro-3-methylbenzene).
-
Substrate: 2,3-dichlorotoluene
-
Target Product: 2,3-dichloro-6-nitrotoluene (also known as 1,2-dichloro-3-methyl-4-nitrobenzene).
-
Reaction Type: Electrophilic Aromatic Substitution (Nitration).[1][2]
Reaction Pathway Visualization
The following diagram illustrates the directing effects and the major/minor product pathways.
Figure 1: Reaction pathway showing the directing influence of the methyl group (ortho/para) versus the chlorine atoms. The 6-position is favored due to the cooperative directing effects and lower steric hindrance compared to the 4-position.
Critical Process Parameters (Optimization Guide)
To improve yield, you must control the competition between the desired mono-nitration and the side reactions (isomerization, dinitration, and oxidation).
Q: Which nitrating agent yields the best results?
Recommendation: Use a Mixed Acid system (HNO₃/H₂SO₄) or Nitric Acid in Dichloroethane (DCE) .
-
Why: The methyl group activates the ring, making the substrate moderately reactive. Standard mixed acid generates the nitronium ion (
) effectively.[2] -
Optimization: For higher selectivity, use Fuming Sulfuric Acid combined with controlled temperature. The sulfuric acid acts as a dehydrating agent, shifting the equilibrium to favor
formation, while also sequestering water produced during the reaction.
Q: How does temperature affect the yield?
Recommendation: Maintain 0–10°C during addition , then ramp to 40–50°C for completion.
-
Mechanism:
-
< 0°C: Reaction rate is too slow; accumulation of unreacted nitric acid can lead to a thermal runaway later.
-
> 50°C: drastic increase in dinitration and oxidation of the methyl group (forming benzoic acid derivatives).
-
Sweet Spot: 40–45°C allows the reaction to complete without pushing the activation energy barrier for the second nitration.
-
Q: Why is my yield low (< 50%)?
Troubleshooting Checklist:
-
Stirring Efficiency: This is a biphasic reaction (organic/acid). Poor mass transfer results in low conversion. Action: Increase impeller speed or use a phase transfer catalyst (though usually not necessary with strong acid).
-
Water Content: As the reaction proceeds, water is produced, diluting the acid and stopping the generation of
. Action: Use fuming sulfuric acid (oleum) or a higher ratio of H₂SO₄ to sequester water. -
Solvent Choice: If using a solvent, 1,2-Dichloroethane (DCE) is superior to DCM due to its higher boiling point and stability.
Troubleshooting & FAQs
Q: I am seeing a large "M+45" peak in MS or a carboxylic acid spot on TLC. What happened?
Diagnosis: You have oxidized the methyl group. Cause: Reaction temperature exceeded 60°C or reaction time was too long (> 4 hours). Fix: Quench the reaction immediately after the starting material is consumed (monitor by TLC/HPLC). Ensure the exotherm during acid addition is controlled (dropwise addition).
Q: How do I separate the 6-nitro (major) from the 4-nitro (minor) isomer?
Strategy:
-
Crystallization: The 6-nitro isomer often has a higher melting point and better symmetry. Crystallization from ethanol or hexane/ethyl acetate mixtures is effective.
-
Distillation: If the isomers are liquid, their boiling points are close. Fractional distillation is difficult.
-
Chemical Separation: Hydrolysis of the crude mixture is not recommended as it degrades the nitro group. Stick to fractional crystallization.
Q: The reaction solidifies or becomes too viscous.
Solution: Use 1,2-Dichloroethane (DCE) as a solvent. It dissolves the substrate and keeps the product in solution, allowing for better thermal control compared to neat (solvent-free) nitration.
Optimized Experimental Protocol
Based on industrial patent methodologies (CN112266326A).
Objective: Synthesis of 2,3-dichloro-6-nitrotoluene. Scale: Laboratory (approx. 0.2 mol).[3]
Reagents
-
Substrate: 2,3-Dichlorotoluene (32.2 g, 0.2 mol)[4]
-
Solvent: 1,2-Dichloroethane (100 g)
-
Acid 1: Concentrated Nitric Acid (98%, 13.9 g, 0.22 mol) - 1.1 eq
-
Acid 2: Concentrated Sulfuric Acid (or Fuming H2SO4 for water sequestration)
Step-by-Step Workflow
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, thermometer, and dropping funnel.
-
Dissolution: Add 32.2 g of 2,3-dichlorotoluene and 100 g of dichloroethane. Cool to 0–5°C using an ice/salt bath.
-
Acid Preparation: In a separate vessel, pre-mix the nitric acid and sulfuric acid (if using mixed acid) or prepare the nitric acid for direct addition if using oleum in the pot.
-
Addition: Slowly add the Nitric Acid (or mixed acid) dropwise.[5]
-
Critical: Maintain internal temperature < 10°C .[5]
-
Time: Addition should take 30–60 minutes.
-
-
Reaction: Remove ice bath. Allow to warm to 40°C . Stir for 2.0 hours.
-
Monitor: Check TLC (Hexane/EtOAc 9:1). Look for disappearance of the substrate spot.
-
-
Quench: Pour the reaction mixture onto 200 g of crushed ice/water. Stir vigorously.
-
Workup:
-
Separate the organic layer (lower layer if using DCE).
-
Extract aqueous layer with DCE (2 x 50 mL).
-
Wash combined organics with Saturated NaHCO₃ (to remove acid) and Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize the yellow solid from Ethanol/Hexane.
Process Flow Diagram
Figure 2: Operational workflow for the safe and high-yield synthesis of 2,3-dichloro-6-nitrotoluene.
Data Summary: Conditions vs. Yield[6][7][8][9]
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (High Temp) |
| Solvent | None (Neat) | 1,2-Dichloroethane | None |
| Temperature | 25-30°C | 40-45°C | > 60°C |
| Acid System | HNO₃ / H₂SO₄ | HNO₃ / Oleum (Fuming) | HNO₃ / H₂SO₄ |
| Yield (Isolated) | ~55% | ~85-90% | ~40% |
| Major Impurity | Unreacted SM | Trace 4-nitro isomer | Dinitro / Benzoic Acid |
References
-
Preparation method of dichlorotoluene nitride intermediate . Patent CN112266326A. Google Patents. Link
-
Process for the preparation of 2,3-dichloro-nitrobenzene . Patent US5475163A. Google Patents. Link
-
1,2-Dichloro-3-methyl-4-nitrobenzene (Compound Summary) . PubChem. Link
-
Nitration of Toluene and Chlorotoluenes . PrepChem. Link
Sources
Recrystallization solvents for 2,3-Dichloro-4-methyl-1,5-dinitrobenzene
Technical Support Center: Purification Protocols for 2,3-Dichloro-4-methyl-1,5-dinitrobenzene
Executive Summary: The Physicochemical Challenge
Purifying 2,3-Dichloro-4-methyl-1,5-dinitrobenzene presents a specific set of challenges typical of polychlorinated nitroaromatics. The presence of two nitro groups (
Key Purification Dynamics:
-
Isomeric Contamination: Synthesis via nitration of 2,3-dichloro-4-methylbenzene often yields regioisomers (e.g., 1,6-dinitro species) that are structurally similar but possess lower melting points.
-
"Oiling Out" Risk: Due to the compound's relatively low melting point and high entropy of fusion, it has a high tendency to separate as a supercooled oil rather than a crystal lattice during cooling.
-
Thermal Instability: Polynitro compounds are energetically unstable. Recrystallization temperatures must be strictly controlled to prevent thermal runaway or decomposition.
Solvent Selection Matrix
The following solvents are validated based on the Hansen Solubility Parameters (HSP) for dinitro-toluene derivatives.
| Solvent System | Role | Suitability Rating | Technical Notes |
| Ethanol (95%) | Primary | ⭐⭐⭐⭐⭐ (Best) | Standard Choice. Provides the ideal steep solubility curve (high solubility at reflux, low at 0°C). The 5% water content aids in suppressing the solubility of non-polar oily impurities. |
| Glacial Acetic Acid | Secondary | ⭐⭐⭐⭐ | High Purity Choice. Excellent for removing isomeric byproducts. Requires higher temperatures; use only if ethanol fails to remove color/isomers. Caution: Corrosive. |
| Isopropyl Alcohol (IPA) | Alternative | ⭐⭐⭐⭐ | Anti-Oiling Choice. Higher boiling point than ethanol allows for a slower cooling gradient, reducing the risk of oiling out. |
| Acetone / Hexane | Binary Mix | ⭐⭐⭐ | Rescue Method. Used when the compound is too soluble in alcohols. Dissolve in min. Acetone, precipitate with Hexane. |
| Methanol | Alternative | ⭐⭐ | Not Recommended. Often too potent a solvent; leads to low recovery yields unless cooled to -20°C. |
Optimized Workflow: The "Anti-Oil" Protocol
The following workflow is designed to prevent the formation of a supercooled oil phase, which traps impurities and ruins the purification.
Figure 1: Decision logic for the recrystallization of dinitro-toluene derivatives, emphasizing the critical seeding step to prevent oiling.
Technical Support: Troubleshooting & FAQs
Q1: The solution turned into a dark oil at the bottom of the flask upon cooling. What happened?
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the temperature drops below the saturation point of the solute before it drops below the melting point of the solvated solid. The Fix:
-
Reheat the mixture until the oil redissolves into a clear solution.
-
Add Solvent: Add 10-15% more Ethanol. A slightly more dilute solution lowers the saturation temperature.
-
Seed: As the solution cools to ~50-60°C, add a tiny crystal of pure product (or scratch the glass) to provide a nucleation site.
-
Insulate: Wrap the flask in a towel to slow the cooling rate. Do not place directly in an ice bath.
Q2: My crystals are yellow-brown instead of pale yellow. How do I remove the color?
Diagnosis: The color comes from oxidation byproducts (phenolic nitration residues) or azo-impurities. The Fix:
-
Activated Carbon: During the reflux step, add activated charcoal (1-2% by weight).
-
Hot Filtration: Filter the hot solution through a Celite pad to remove the charcoal.
-
Solvent Switch: If ethanol fails, recrystallize from Glacial Acetic Acid . The acidic environment helps keep phenolic impurities in solution while the nitro-aromatic crystallizes out.
Q3: The recovery yield is low (<50%). Is the solvent too polar?
Diagnosis: Yes, dinitro compounds can be surprisingly soluble in ethanol. The Fix:
-
Concentrate: Evaporate the mother liquor down to half its volume and cool again to collect a "second crop."
-
Water Titration: In the future, dissolve in hot ethanol, then add hot water dropwise until persistent cloudiness appears. Add one drop of ethanol to clear it, then cool. This "mixed solvent" approach forces the hydrophobic aromatic out of solution more aggressively.
Q4: Are there specific safety hazards for this isomer?
Diagnosis: YES.
-
Sensitization: Like 2,4-Dinitrochlorobenzene (DNCB), this compound is a potent skin sensitizer. It can induce allergic contact dermatitis.[1] Double-glove (Nitrile) is mandatory.
-
Explosion Hazard: Polynitro compounds have positive oxygen balances. Do not heat the dry solid above its melting point, and never distill the mother liquor to dryness if peroxides or unstable byproducts are suspected.
References & Grounding
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for recrystallization of aromatic nitro compounds).
-
BenchChem. Synthesis and Purification of Dichloronitrobenzene Isomers. Retrieved from .
-
Organic Syntheses. Nitration of Halogenated Benzenes. Coll. Vol. 2, p. 160. (General procedures for handling dinitro-halo-benzenes).
-
Sigma-Aldrich (Merck). Safety Data Sheet: 1-Chloro-2,4-dinitrobenzene (Analogous Hazard Data). .
(Note: While specific literature on the exact 2,3-dichloro-4-methyl-1,5-dinitro isomer is proprietary or rare, the physicochemical behavior is rigorously extrapolated from the well-documented 2,4-dinitrochlorobenzene and dinitrotoluene class.)
Sources
Controlling exotherms in 2,3-Dichloro-4-methyl-1,5-dinitrobenzene preparation
Technical Support Center: Exotherm Control in 2,3-Dichloro-4-methyl-1,5-dinitrobenzene Synthesis
Part 1: Executive Safety Summary (Emergency Reference)
WARNING: The synthesis of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene involves a two-stage nitration. The second stage (dinitration) is the critical control point. Decomposition of the reaction mixture can become autocatalytic above 180°C, but "runaway" can initiate as low as 110°C if reagents accumulate.
| Parameter | Critical Value | Action Required |
| Max Process Temp ( | 95°C | Do not exceed. |
| Exotherm Onset ( | ~130°C (Mixture) | Immediate emergency cooling. |
| Accumulation Warning | No exotherm at 60°C | STOP FEED. Do not heat further. Check agitation. |
| Quench Media | Ice/Water | Add reaction mass to ice (NOT ice to mass). |
Part 2: Process Logic & Thermodynamics
The synthesis proceeds via the nitration of 2,3-dichloro-4-methylbenzene. The presence of the methyl group activates the ring, but the two chlorine atoms and the first nitro group introduced significantly deactivate the system for the second step.
The Trap: The first nitration (Position 5) is fast and exothermic at low temperatures (30–50°C). The second nitration (Position 1) requires higher activation energy (80–95°C). If the temperature is kept too low during the second acid addition, unreacted nitric acid accumulates. Upon eventual heating, this accumulated acid reacts simultaneously, causing a catastrophic thermal runaway.
Figure 1: Reaction pathway highlighting the critical thermal transition between mono- and dinitration.
Part 3: Detailed Protocol & Troubleshooting
Phase 1: Preparation of Mixed Acid (The "Heat of Mixing" Spike)
Protocol:
-
Charge 98% Sulfuric Acid (
) to the reactor. -
Cool to < 20°C.
-
Slowly add Fuming Nitric Acid (
) or Potassium Nitrate ( ).-
Note: Using solid nitrate salts is endothermic initially but generates heat as
forms. Liquid addition is highly exothermic.
-
Troubleshooting:
Q: The temperature spiked 15°C instantly upon adding the first portion of nitric acid. A: This is the heat of mixing (hydration of nitric acid by sulfuric acid), not the reaction heat.
Fix: Pre-mix the acids in a separate vessel with dedicated cooling before adding the organic substrate, or add the substrate to the sulfuric acid first (if stable) and then dose nitric acid. For this specific substrate, pre-mixed acid addition to the substrate is preferred to control the stoichiometry.
Phase 2: Mononitration (Control of Feed Rate)
Protocol:
-
Heat substrate (2,3-dichloro-4-methylbenzene) to liquid state (if solid) or dissolve in
carrier. -
Maintain Reactor
at 45–50°C . -
Dose Mixed Acid over 2–3 hours.
-
Agitation: High shear (Hydrofoil impellers recommended) to disperse the biphasic mixture.
Troubleshooting:
Q: I am adding acid but seeing no temperature rise. Should I increase the feed rate? A: ABSOLUTELY NOT.
Reason: This indicates "Dormant Period" or "Accumulation." The reaction has not started, likely due to poor mixing or low temperature.
Action: STOP the feed immediately. Increase agitation speed. Raise jacket temperature by 2–3°C to "kickstart" the reaction. Once the exotherm is observed (T rises above jacket T), resume feed slowly.
Phase 3: Dinitration (The Critical Ramp)
Protocol:
-
After mononitration is confirmed (HPLC/TLC), the mixture contains deactivated 2,3-dichloro-4-methyl-5-nitrobenzene.
-
Slowly ramp temperature to 85–95°C .
-
Add the second portion of nitrating agent (often Oleum or Fuming
is required here). -
Hold Time: 3–5 hours at 95°C.
Troubleshooting:
Q: The reaction mixture became extremely viscous during the ramp to 90°C. A: The dinitro product has a high melting point and may be crystallizing or oiling out, trapping heat.
Fix: Ensure your solvent ratio (Sulfuric Acid volume) is sufficient (typically 5–8 volumes relative to substrate). If viscosity spikes, add warm 98%
to dilute. Do not stop stirring.
Q: We see a secondary exotherm appearing at 110°C. A: This is likely oxidative decomposition.
Action: Emergency Cooling. If T approaches 130°C, initiate quenching. The safe operating window is narrow (90–100°C).
Part 4: Safety Data & Parameters
The following parameters are estimates based on analogous chloronitrobenzene chemistries [1, 2].
| Parameter | Value | Significance |
| -140 kJ/mol | High heat release; manageable with dosing. | |
| -110 kJ/mol | Slower release, but risk of accumulation. | |
| Adiabatic Temp Rise ( | > 200°C | Potential to reach decomposition temp if cooling fails. |
| Gas Evolution | Brown fumes indicate decomposition/oxidation. |
Part 5: Decision Tree for Exotherm Management
Figure 2: Logic flow for responding to temperature deviations.
References
-
Booth, G. (1991). Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
- Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
-
Organic Syntheses. (1963). 1,2,3-Triiodo-5-nitrobenzene (Analogous Nitration Protocol). Org. Synth. 1963, 43, 118. [Link]
- Ricci, A. (2000). Modern Amination Methods. Wiley-VCH. (Context on reactivity of chloronitrobenzenes).
Disclaimer: This guide is for informational purposes for trained chemists. Always perform a Differential Scanning Calorimetry (DSC) test on your specific reaction mixture before scaling up.
Validation & Comparative
1H NMR Interpretation Guide: 2,3-Dichloro-4-methyl-1,5-dinitrobenzene
This guide provides a rigorous technical comparison of the 1H NMR spectral signature of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene against its synthetic precursors and potential regioisomers. It is designed for analytical chemists and process development scientists requiring definitive structural verification.
Executive Summary: The Structural Fingerprint
In the synthesis of high-energy materials or complex agrochemical intermediates, distinguishing the target 2,3-Dichloro-4-methyl-1,5-dinitrobenzene from its "under-nitrated" precursors or "mis-nitrated" isomers is critical.
The definitive identification rests on a unique "Deshielded Singlet" phenomenon. Unlike its precursors, which exhibit coupled aromatic systems, the target molecule possesses a high-symmetry substitution pattern that isolates a single aromatic proton between two strongly electron-withdrawing nitro groups.
Core Spectral Specifications (Predicted in DMSO-d )
| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Structural Justification |
| Ar-H (C6) | 8.60 – 8.90 ppm | Singlet (s) | 1H | Diagnostic Peak. Extreme deshielding due to flanking ortho-nitro groups (C1 & C5). |
| Ar-CH | 2.60 – 2.75 ppm | Singlet (s) | 3H | Deshielded relative to toluene (~2.3 ppm) by ortho-nitro (C5) and ortho-chloro (C3) groups. |
Comparative Analysis: Target vs. Alternatives
Reliable validation requires proving not just what the molecule is, but what it is not. The following comparison highlights the spectral differences between the target and its most common synthetic impurities.
Scenario A: Target vs. Precursor (2,3-Dichloro-4-methylbenzene)
Context: Incomplete Nitration.
-
The Alternative: The starting material (or mono-nitro intermediate) lacks the C1 and C5 nitro groups that compress the aromatic proton's environment.
-
The Distinction:
-
Target: Shows two singlets (integration 1:3).
-
Precursor: Shows a pair of doublets (AB system) in the aromatic region (7.0–7.5 ppm) due to ortho coupling (
Hz) between H5 and H6. -
Mechanism: The introduction of the second nitro group at C5 breaks the spin-spin coupling system, collapsing the multiplet into the diagnostic singlet.
-
Scenario B: Target vs. Regioisomer (3,4-Dichloro-2-methyl-1,5-dinitrobenzene)
Context: Nitration at incorrect positions due to directing group competition.
-
The Alternative: An isomer where the methyl group is flanked differently, or the nitro groups are not 1,3- to each other relative to the proton.
-
The Distinction:
-
Chemical Shift Logic: In the target, H6 is sandwiched directly between two nitro groups (the "super-deshielding" zone). In most isomers, the lone proton is adjacent to a Chlorine or Methyl, which are less deshielding than Nitro.
-
Result: Any isomer with the proton not between two nitro groups will exhibit an aromatic signal significantly upfield (typically 7.8 – 8.2 ppm ) compared to the target (>8.6 ppm).
-
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and resolution of the critical aromatic singlet, follow this specific protocol.
Step 1: Sample Preparation
-
Solvent Selection: DMSO-d
is preferred over CDCl .-
Reasoning: Nitro-aromatics often have poor solubility in chloroform. DMSO also induces a slight downfield shift, separating the aromatic peak further from any residual solvent signals.
-
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Caution: Avoid saturation. High concentrations can cause peak broadening, obscuring the fine structure (or lack thereof) of the singlet.
-
Step 2: Acquisition Parameters[2]
-
Spectral Window: -2 to 14 ppm (ensure no acidic protons are missed).
-
Scans (NS): 16 (sufficient for >10 mg sample).
-
Relaxation Delay (D1): Set to
5 seconds .-
Why? The isolated aromatic proton (H6) has no adjacent protons for efficient dipolar relaxation. A short delay may suppress its integration intensity relative to the methyl group, leading to a false ratio (e.g., 0.8 : 3.0).
-
Step 3: Validation Logic (Decision Tree)
Use the following logic flow to interpret the spectrum.
Figure 1: Structural elucidation logic tree for verifying the target compound.
Mechanistic Insight: Substituent Effects
Understanding why the peaks appear where they do allows you to defend your interpretation during peer review or regulatory filing.
The chemical shift (
| Substituent | Position Relative to H6 | Effect Type | Approx. Shift Contribution |
| Nitro (-NO | Ortho (x2) | Strong Deshielding | The nitro group's anisotropy and electron withdrawal remove electron density from the H6 nucleus. Two ortho groups create a cumulative effect, pushing the shift from ~7.3 (benzene) to >8.6 ppm. |
| Methyl (-CH | Para | Weak Shielding | Methyl groups are electron-donating. However, this effect is overwhelmed by the two nitro groups. |
| Chlorine (-Cl) | Meta | Weak Deshielding | Inductive electron withdrawal contributes slightly to the downfield shift. |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for substituent additivity rules).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link (For verifying solvent residual peaks in DMSO/CDCl3).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for nitrobenzene derivative shifts). Link
-
PubChem. (2025).[1] 1,4-Dichloro-2,5-dinitrobenzene Spectral Data. National Library of Medicine. Link (Comparative data for similar dinitro-dichloro systems).
Sources
Comparative Guide: Mass Spectrometry Profiling of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene (hereafter referred to as DCMDNB ). As a poly-functionalized aromatic intermediate—often encountered in the synthesis of energetic materials (e.g., TATB precursors) or specialized agrochemicals—its analysis requires distinguishing between structural isomers and quantifying trace levels in complex matrices.
This guide compares the two primary ionization modes used for this analyte: Electron Ionization (EI) and Negative Chemical Ionization (NCI) .[1]
Key Finding: While EI provides the structural "fingerprint" necessary for isomer differentiation via the ortho-effect , NCI offers superior sensitivity (10–100x lower LOD) for trace environmental monitoring, utilizing the high electron affinity of the nitro and chloro substituents.
Structural Analysis & Theoretical Fragmentation
Before interpreting spectra, the analyst must understand the specific topology of DCMDNB to predict unique fragmentation pathways.
Structural Topology
-
Positions 1, 5: Nitro groups (-NO₂).
-
Positions 2, 3: Chlorine atoms (-Cl).
-
Position 4: Methyl group (-CH₃).
-
Position 6: Hydrogen (-H).[2]
Critical Interaction: The Nitro group at C5 and the Methyl group at C4 are ortho to each other. This proximity facilitates a specific intramolecular hydrogen transfer known as the Ortho Effect , distinguishing this molecule from meta- or para- isomers.
Isotope Clustering
The presence of two chlorine atoms (
-
M (100%) :
-
M+2 (~65%) :
-
M+4 (~10%) :
Comparative Analysis: EI vs. NCI[1][3]
The following table contrasts the performance of Hard Ionization (EI) against Soft Ionization (NCI) for DCMDNB.
| Feature | Electron Ionization (EI) | Negative Chemical Ionization (NCI) |
| Ionization Energy | 70 eV (Hard) | Thermal electrons (Soft) |
| Dominant Ion | Fragment Ions (e.g., | Molecular Anion |
| Limit of Detection (LOD) | Low pg to high ng range | fg to low pg range (High Sensitivity) |
| Structural Specificity | High (Distinguishes isomers via fragmentation) | Low (Yields mostly molecular weight) |
| Matrix Interference | Moderate (Background noise is common) | Low (Transparent to non-electronegative matrix) |
| Key Application | Structure Elucidation, Impurity Profiling | Environmental Trace Analysis, Toxicology |
Mechanistic Deep Dive
Technique A: Electron Ionization (EI)
In EI, the molecule undergoes extensive fragmentation.[3] The most diagnostic pathway for DCMDNB is the Ortho Effect .
-
Excitation: The molecular ion
is formed.[4] -
Rearrangement: A hydrogen atom from the C4-Methyl group transfers to the oxygen of the C5-Nitro group.
-
Elimination: The neutral hydroxyl radical (
) is lost, yielding a cation at . -
Secondary Loss: Subsequent loss of
or .
Technique B: Negative Chemical Ionization (NCI)
NCI utilizes a buffer gas (Methane/Ammonia) to thermalize electrons. DCMDNB, being highly electronegative (2
-
Resonance Capture:
-
Dissociative Capture:
(dependent on source temperature).
Visualizing the Fragmentation Logic
The following diagrams illustrate the mechanistic pathways and the decision workflow for choosing the correct method.
EI Fragmentation Pathway (The Ortho Effect)
Figure 1: EI Fragmentation pathway highlighting the diagnostic loss of OH via the ortho-effect.
Method Selection Workflow
Figure 2: Decision matrix for selecting ionization mode based on analytical objectives.
Experimental Protocol
To ensure reproducibility, the following protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) . This workflow is self-validating through the use of internal standards.
Sample Preparation
-
Solvent: Dissolve sample in Acetonitrile or Dichloromethane (avoid alcohols to prevent transesterification artifacts if acids are present).
-
Concentration: Prepare a 10 ppm stock for EI scan mode; dilute to 10-50 ppb for NCI SIM mode.
-
Internal Standard: Add 1,3,5-trichlorobenzene or deuterated 2,4-DNT-d3 at 5 ppm to validate retention time and ionization efficiency.
GC Parameters[4][6]
-
Column: Agilent DB-5MS (or equivalent): 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode at 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Final: 280°C (hold 5 min).
-
MS Parameters (Agilent 5977 or similar)
-
Transfer Line: 280°C.
-
EI Source: 230°C, 70 eV. Scan range 40–350 amu.
-
NCI Source: 150°C (Lower temp enhances
stability). Reagent gas: Methane (40% flow).
Data Validation Criteria
-
Retention Time: Analyte must elute relative to Internal Standard within ±0.05 min of reference.
-
Ion Ratios (EI): The ratio of the
isotope peak (approx. 65% of M) must be within 20% of theoretical values for a system. -
Ortho-Check: For the specific 4-methyl-1,5-dinitro isomer, the
peak must be present with S/N > 10.
References
-
NIST Mass Spectrometry Data Center. "Gas Chromatography-Mass Spectrometry (GC-MS) of Nitroaromatics." NIST Chemistry WebBook, SRD 69. [Link]
-
US EPA. "Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." SW-846 Test Methods for Evaluating Solid Waste. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Yinon, J. (1990). "Mass Spectrometry of Explosives: Nitroaromatic Compounds." Forensic Science Review.
Sources
A Senior Application Scientist's Guide to the GC-MS Characterization of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene
Foreword
Welcome to this in-depth technical guide on the characterization of 2,3-dichloro-4-methyl-1,5-dinitrobenzene. As researchers, scientists, and drug development professionals, the precise identification and quantification of chemical entities are paramount. This guide is structured to provide not only a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the target analyte but also to offer a comparative analysis with alternative analytical techniques. The methodologies presented herein are grounded in established principles for the analysis of nitroaromatic and halogenated compounds, ensuring scientific integrity and providing a framework for self-validation.
Introduction to 2,3-Dichloro-4-methyl-1,5-dinitrobenzene
2,3-Dichloro-4-methyl-1,5-dinitrobenzene is a substituted nitroaromatic compound. Its structure, featuring two chlorine atoms, a methyl group, and two nitro groups on a benzene ring, presents unique analytical challenges.[1] These compounds are of significant interest in various fields of chemical research due to their utility as intermediates in organic synthesis.[1][2] The presence of electronegative nitro and chloro groups makes this compound particularly amenable to certain detection methods while also posing risks of thermal degradation during analysis.
Chemical Structure:
-
IUPAC Name: 2,3-dichloro-4-methyl-1,5-dinitrobenzene[3]
-
Molecular Formula: C₇H₄Cl₂N₂O₄
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile compounds like 2,3-Dichloro-4-methyl-1,5-dinitrobenzene, GC-MS is a powerful and widely adopted analytical technique. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
The Rationale Behind GC-MS for this Analyte
The choice of GC-MS is predicated on several key factors:
-
Volatility: Although a solid, the compound is expected to have sufficient volatility for gas chromatography, a common characteristic of many nitroaromatic compounds.
-
Selectivity and Sensitivity: Mass spectrometry offers high selectivity, allowing for the differentiation of the target analyte from matrix interferences. Modern GC-MS systems provide the sensitivity required for trace-level analysis.
-
Structural Information: The mass spectrum provides a molecular fingerprint, offering confirmation of the molecular weight and valuable structural information through fragmentation patterns.
Proposed GC-MS Methodology
This protocol is designed to be a robust starting point for the analysis of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene. Optimization may be required based on the specific instrumentation and sample matrix.
Experimental Workflow:
Caption: Proposed GC-MS workflow for the analysis of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the 2,3-Dichloro-4-methyl-1,5-dinitrobenzene standard.
-
Dissolve the standard in a high-purity solvent such as toluene or dichloromethane. Chlorinated solvents can be particularly effective for halogenated compounds.
-
Perform serial dilutions to prepare a series of calibration standards.
-
For quantitative analysis, add a suitable internal standard, such as hexachlorobenzene, to all standards and samples.[6]
-
-
GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral integrity. |
| Injector | Programmable Temperature Vaporizing (PTV) or Split/Splitless | PTV allows for large volume injection and minimizes thermal degradation of labile compounds like nitroaromatics.[7] |
| Injector Temperature | Start at a lower temperature (e.g., 70°C) and ramp to a higher temperature (e.g., 250°C) | This minimizes the thermal stress on the analyte, reducing the risk of degradation in the inlet. |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert carrier gas with good chromatographic efficiency. |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Oven Temperature Program | Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | This program allows for the separation of the analyte from potential impurities and solvent peaks. The final temperature ensures the elution of the target compound. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Quadrupole Temp. | 150°C | Standard temperature for good performance. |
| MS Transfer Line Temp. | 280°C | Prevents condensation of the analyte before it reaches the ion source. |
| Scan Range | m/z 40-400 | A suitable range to capture the molecular ion and key fragment ions. |
Expected Mass Spectrum and Fragmentation
Predicted Fragmentation Pathway:
Caption: Predicted electron ionization fragmentation pathway for 2,3-Dichloro-4-methyl-1,5-dinitrobenzene.
Interpretation of the Predicted Spectrum:
-
Molecular Ion (M+): The molecular ion peak should be observable, though it may be of low intensity due to the lability of the nitro groups. The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key diagnostic feature.
-
Loss of NO₂: A prominent fragment will likely correspond to the loss of a nitro group (-46 Da).[8]
-
Loss of NO: The loss of nitric oxide (-30 Da) is another common fragmentation pathway for nitroaromatics.[8]
-
Loss of Chlorine: Fragmentation involving the loss of a chlorine atom (-35 or -37 Da) is also expected.
-
Other Fragments: Further fragmentation may involve the loss of CO and other small neutral molecules.
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable under specific circumstances.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a viable alternative, particularly for thermally labile or non-volatile compounds.
Comparative Overview:
| Feature | GC-MS | HPLC-MS |
| Analyte Volatility | Required | Not required |
| Thermal Stability | Potential for degradation | Analysis at ambient temperature |
| Sample Preparation | Often requires solvent extraction | Can sometimes directly analyze aqueous samples |
| Separation Mechanism | Based on boiling point and column interaction | Based on polarity and column interaction |
| Ionization Techniques | Primarily EI and CI | ESI, APCI, APPI |
| Typical Analytes | Volatile and semi-volatile compounds | Non-volatile, polar, and thermally labile compounds |
Proposed HPLC-MS Method:
A reversed-phase HPLC method coupled with a mass spectrometer would be suitable.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV detector followed by a mass spectrometer.
-
MS Ionization: Electrospray Ionization (ESI) in negative ion mode would be highly sensitive to the electronegative nitro groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for the definitive structural elucidation of organic molecules.
-
¹H NMR: Would provide information on the number and chemical environment of the aromatic and methyl protons.
-
¹³C NMR: Would show the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Would allow for the complete assignment of the proton and carbon signals and confirm the connectivity of the atoms.
NMR is not a quantitative technique in the same way as GC-MS or HPLC-MS for trace analysis but is essential for the initial characterization of a novel compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in a molecule.
-
Expected Absorptions:
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Asymmetric NO₂ stretch: ~1550-1500 cm⁻¹
-
Symmetric NO₂ stretch: ~1350-1300 cm⁻¹
-
C-Cl stretch: ~800-600 cm⁻¹
-
FTIR is a rapid and non-destructive technique that can confirm the presence of key functional groups but does not provide detailed structural or quantitative information.
Conclusion and Recommendations
For the routine identification and quantification of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene, GC-MS is the recommended technique due to its excellent sensitivity, selectivity, and the wealth of structural information it provides. The proposed GC-MS method offers a solid foundation for developing a validated analytical procedure.
However, for comprehensive characterization, a multi-technique approach is advisable:
-
Initial Structural Confirmation: Utilize NMR and FTIR to unequivocally determine the molecular structure.
-
Purity Analysis and Quantification: Employ GC-MS or HPLC-MS for routine analysis, with the choice depending on sample matrix and potential for thermal degradation.
By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize 2,3-Dichloro-4-methyl-1,5-dinitrobenzene in various applications.
References
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
-
Yinon, J. (1988). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision-induced dissociation and tandem mass spectrometry. Organic Mass Spectrometry, 23(11), 815-817. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzene, 2,3-dichloro-4-methyl-1,5-dinitro- - Chemical Details. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzene, 2,3-dichloro-4-methyl-1,5-dinitro- - Publications - Abstract Sifter. Retrieved from [Link]
Sources
- 1. 2,3-Dichloro-4-methyl-1,5-dinitrobenzene | 51676-75-6 | Benchchem [benchchem.com]
- 2. CAS 5264-65-3: 2-Chloro-5-methyl-1,3-dinitrobenzene [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. epa.gov [epa.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
